Atovaquone Atovaquone Atovaquone is a naphthoquinone compound having a 4-(4-chlorophenyl)cyclohexyl group at the 2-position and a hydroxy substituent at the 3-position. It has a role as an antimalarial, an antifungal agent, an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an EC 1.6.5.3 [NADH:ubiquinone reductase (H(+)-translocating)] inhibitor and an EC 1.10.2.2 (quinol--cytochrome-c reductase) inhibitor. It is a member of monochlorobenzenes and a hydroxy-1,4-naphthoquinone.
A hydroxynaphthoquinone that has antimicrobial activity and is being used in antimalarial protocols.
Brand Name: Vulcanchem
CAS No.: 137732-39-9
VCID: VC0193660
InChI: InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
SMILES: C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol

Atovaquone

CAS No.: 137732-39-9

Cat. No.: VC0193660

Molecular Formula: C22H19ClO3

Molecular Weight: 366.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atovaquone - 137732-39-9

Specification

CAS No. 137732-39-9
Molecular Formula C22H19ClO3
Molecular Weight 366.8 g/mol
IUPAC Name 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Standard InChI InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
Standard InChI Key BSJMWHQBCZFXBR-UHFFFAOYSA-N
SMILES C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Canonical SMILES C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Introduction

Chemical Structure and Properties

Atovaquone (C₂₂H₁₉ClO₃) is a hydroxy-1,4-naphthoquinone analog of ubiquinone with a molecular weight of 366.837 g/mol . Its chemical name is 2-(trans-4-(p-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone . As a highly lipophilic compound with low aqueous solubility, atovaquone is extensively bound to plasma proteins (>99.9%) . The structural similarity to ubiquinone (coenzyme Q10) is fundamental to its mechanism of action as a competitive inhibitor in various biological systems .

Physical and Chemical Characteristics

Atovaquone's physical properties significantly influence its pharmacokinetic profile and bioavailability. The compound's highly lipophilic nature necessitates special formulation strategies to enhance its absorption. The current oral suspension formulation provides significantly better bioavailability compared to earlier tablet formulations, with smaller particle sizes facilitating absorption .

PropertyValueReference
Molecular FormulaC₂₂H₁₉ClO₃
Average Molecular Weight366.837 g/mol
Monoisotopic Weight366.102272181 g/mol
Physical StateSolid at room temperature
SolubilityLow aqueous solubility
Protein Binding>99.9%
CAS Number95233-18-4

Mechanism of Action

Atovaquone exhibits a distinctive mechanism of action that targets cellular energetics, primarily through interference with mitochondrial function.

Antimalarial Activity

As an antimalarial agent, atovaquone functions as a competitive inhibitor of ubiquinol, specifically targeting the mitochondrial electron transport chain at the bc1 complex . This inhibition results in a cascade of effects:

  • Disruption of mitochondrial function and energy production

  • Interference with pyrimidine biosynthesis through inhibition of dihydroorotate dehydrogenase (DHODH) activity

  • Reduction in purine biosynthesis as a secondary consequence of mitochondrial impairment

Notably, atovaquone demonstrates stage-specific activity against malaria parasites, primarily affecting late trophozoites rather than early "ring" stages, which explains its relatively slow parasiticidal action compared to other antimalarials like artemisinin and chloroquine .

Anticancer Mechanisms

Research has revealed that atovaquone's mitochondrial inhibition has potential anticancer applications through multiple pathways:

  • Suppression of oxidative phosphorylation (OXPHOS) in cancer cells, particularly affecting chemotherapy-resistant acute myeloid leukemia (AML) blasts that rely on this metabolic pathway

  • Activation of the integrated stress response pathway via phosphorylation of eIF2α, a key regulator of protein translation

  • Upregulation of the transcription factor ATF4 and its downstream targets, including proapoptotic genes CHOP and CHAC1

  • Inhibition of the mechanistic target of rapamycin (mTOR) pathway through upregulation of REDD1, an ATF4 target gene

Pharmacokinetics and Absorption

Atovaquone demonstrates unique pharmacokinetic properties that influence its clinical application and dosing strategies.

Absorption and Bioavailability

The bioavailability of atovaquone is highly dependent on formulation and food intake. The current oral suspension formulation provides approximately two-fold greater bioavailability compared to earlier tablet formulations in both fasting and fed states . Food dramatically enhances atovaquone absorption, with a standard meal (containing 23g fat) significantly increasing bioavailability .

Distribution, Metabolism, and Elimination

Atovaquone has an exceptionally long half-life of 2-3 days, attributed to presumed enterohepatic cycling and eventual fecal elimination . Available evidence indicates that atovaquone undergoes minimal to no metabolism in humans . Its extensive plasma protein binding (>99.9%) contributes to its prolonged presence in the circulation and potential for drug interactions .

Clinical Applications

Other Antiprotozoal Applications

Beyond malaria, atovaquone has established efficacy against Pneumocystis carinii (now renamed Pneumocystis jirovecii), the causative agent of Pneumocystis pneumonia (PCP), which is a significant opportunistic infection in immunocompromised individuals, particularly those with HIV/AIDS .

Cancer TypeEffective ConcentrationObserved EffectsReference
AMLEC50 <30 μMApoptosis induction, reduced disease burden, prolonged survival
cALL~30 μMDecreased respiration, reduced ATP production, apoptosis
Breast cancer10 μMMitochondrial inhibition
Colorectal, pharyngeal, lung cancer30 μMMitochondrial effects
Glioblastoma15-50 μMAnti-proliferative activity
Retinoblastoma20 μMGrowth inhibition
Thyroid cancer20 μMAnti-tumor effects

COVID-19 Treatment Investigations

Drug Interactions and Adverse Effects

Formulation Considerations

The bioavailability of atovaquone varies significantly with formulation and administration conditions. The current oral suspension formulation provides substantially improved bioavailability compared to tablet formulations, with particle size being a critical factor in absorption . Administration with food, particularly meals containing fat, dramatically increases bioavailability .

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